1,2-Dichloro-4-isocyanobenzene

Physical organic chemistry Hammett equation Isocyanide electronics

Sourcing an aryl isocyanide with sufficient electrophilicity for multicomponent reactions? 1,2-Dichloro-4-isocyanobenzene (CAS 1930-84-3) delivers a combined Hammett σ ≈ +0.60, outperforming monochloro analogs (σp = +0.23) for higher Ugi/Passerini conversion rates. • Log Kow 3.38 ensures efficient organic-phase partitioning during extractive workup • Low mp (32-33 °C) simplifies stoichiometric handling in glovebox operations • Direct precursor to 3,4-dichlorophenylisocyanide dichloride for carbodiimide/urea synthesis • Unsubstituted ortho position permits unhindered metal-C coordination in Pd, Pt, Ir, Cu complexes Supplied at 95% purity; refrigerated (2-8 °C) global shipping available.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 1930-84-3
Cat. No. B167995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-isocyanobenzene
CAS1930-84-3
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C7H3Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4H
InChIKeyFBWBBYHSAMAHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-4-isocyanobenzene Procurement Baseline


1,2-Dichloro-4-isocyanobenzene (syn. 3,4-dichlorophenyl isocyanide) is a dihalogenated aromatic isocyanide with the molecular formula C₇H₃Cl₂N and a molecular weight of 172.01 g/mol [1]. It belongs to the aryl isocyanide (isonitrile) class and features chlorine substituents at the 3- and 4-positions relative to the isocyanide group . This substitution pattern imparts a distinct electronic profile, positioning the compound as a modular building block for isocyanide-based multicomponent reactions (Ugi, Passerini), transition-metal coordination chemistry, and as a precursor to reactive isocyanide dichloride intermediates [2]. The compound is commercially available from several specialty chemical suppliers, typically at 95% purity, with documented physicochemical properties including a melting point of 32–33 °C and an estimated log Kow of 3.38 .

MCR

Electrophilic aryl isocyanide for Ugi and Passerini reactions

Coordination

Sterically accessible ligand for transition-metal complexes

Intermediate

Precursor to isocyanide dichloride and carbodiimide derivatives

Why Generic Aryl Isocyanides Cannot Substitute


Aryl isocyanides are not electronically or sterically interchangeable. The position and number of chlorine substituents directly modulate the σ-donor/π-acceptor ratio of the isocyanide ligand, its nucleophilicity in multicomponent reactions, and its partitioning behavior [1][2]. Swapping 1,2-dichloro-4-isocyanobenzene for the unsubstituted phenyl isocyanide, a monochloro analog, or a regioisomeric dichlorophenyl isocyanide alters the Hammett electronic constant, lipophilicity, melting point, and steric profile—each of which can shift reaction yields, metal-binding affinities, or purification workflows. The sections below quantify the most consequential differences that a procurement decision must account for [3].

Electronic mismatch

Chlorine position and count alter the isocyanide σ‑donor/π‑acceptor ratio, shifting reaction rates and yields.

Steric accessibility

Ortho‑substituted analogs (e.g., 2,6‑dichloro) hinder metal coordination; the 3,4‑pattern preserves an unblocked ortho site.

Partitioning behaviour

Lipophilicity differences (~4‑fold) affect phase transfer, extraction recovery, and chromatographic retention.

Quantitative Differentiation Evidence


Electronic Effects: Hammett Constants of the 3,4-Dichloro Pattern

The 3,4-dichloro substitution pattern on 1,2-dichloro-4-isocyanobenzene generates a combined Hammett sigma constant of approximately +0.60 (σm Cl = +0.373, σp Cl = +0.227) [1]. In contrast, the monochloro congener 4-chlorophenyl isocyanide contributes only σp = +0.227, and the regioisomer 2,6-dichlorophenyl isocyanide places both chlorine atoms in ortho positions where steric effects dominate over purely electronic modulation [2]. The stronger net electron-withdrawing effect of the 3,4-dichloro pattern increases the electrophilicity of the isocyanide carbon, enhancing its reactivity toward nucleophiles in Ugi and Passerini multicomponent reactions relative to less electron-deficient aryl isocyanides.

Electronic effect
Class-level
Σσ(3,4‑Cl₂) ≈ +0.60; 4‑Cl analog: +0.23
Higher electrophilicity supports Ugi/Passerini reactivity
Based on standard Hammett σ values
Physical organic chemistry Hammett equation Isocyanide electronics

Lipophilicity Difference vs. 4-Chlorophenyl Isocyanide

The estimated log Kow (octanol-water partition coefficient) for 1,2-dichloro-4-isocyanobenzene is 3.38 (KOWWIN v1.67) . The monochlorinated analog 4-chlorophenyl isocyanide has an estimated log Kow of 2.74 . This difference of 0.64 log units corresponds to an approximately 4.4-fold higher lipophilicity for the dichloro compound. In practical terms, this alters solvent partitioning, chromatographic retention, and potential membrane permeability in biological assay contexts.

Lipophilicity
Reported
log Kow 3.38 vs. 2.74 (4‑Cl); Δ +0.64 (~4.4×)
Higher organic-phase retention
KOWWIN v1.67 estimation
Lipophilicity Log Kow Partition coefficient

Melting Point Comparison Across Regioisomers

1,2-Dichloro-4-isocyanobenzene exhibits a melting point of 32–33 °C , while the regioisomeric 2,6-dichlorophenyl isocyanide melts at 44–48 °C . The approximately 12–15 °C lower melting point of the 3,4-dichloro isomer makes it easier to handle as a liquid or low-melting solid near ambient laboratory temperature, reducing the need for heated dispensing equipment and simplifying formulation into reaction mixtures. The difference arises from the symmetry and crystal packing of the two regioisomers.

Melting point
Reported
32–33 °C (target); 2,6‑isomer: 44–48 °C; Δ –12 to –15 °C
Easier liquid handling near ambient temp
Standard capillary method
Thermal properties Melting point Regioisomer comparison

Steric Accessibility for Metal Coordination

Unlike 2,6-dichlorophenyl isocyanide, which places chlorine atoms in both ortho positions flanking the isocyanide group, 1,2-dichloro-4-isocyanobenzene has an unsubstituted ortho position adjacent to the –NC functionality. This preserves steric accessibility for metal coordination and for the approach of bulky reaction partners. Studies on the related regioisomer 1,4-dichloro-2-isocyanobenzene on Ag(111) surfaces have demonstrated that chlorine substituents can guide selectivity via sterically hindered transition states [1]. By analogy, the 3,4-dichloro pattern offers electronic activation without the steric shielding imposed by ortho-substitution, which is critical for applications in transition-metal catalysis and on-surface covalent assembly [2].

Steric accessibility
Class-level
One free ortho position; 2,6‑isomer blocked by dual ortho Cl
May facilitate metal coordination
Inferred from substitution pattern and surface studies
Steric effects Coordination chemistry On-surface synthesis

Commercial Availability and Pricing

1,2-Dichloro-4-isocyanobenzene is commercially supplied at 95% minimum purity by Biosynth (product code BAA93084) with the following pricing and lead time as of April 2026: 50 mg at $572.00, 0.5 g at $1,930.00, with a 3–4 week lead time for non-stock orders . In comparison, the regioisomer 2,4-dichlorophenyl isocyanide is listed by Apollo Scientific at a similar purity (95%) but with different packaging and price tiers . The limited number of global suppliers for this specific regioisomer (CymitQuimica, Biosynth, ChemDiv) relative to the more widely available 2,6-isomer means that procurement planning and inventory management are critical for uninterrupted research use.

Procurement
Specification review
~$1,930/0.5 g; lead time 3–4 wk; limited supplier base
Budget for premium regioisomer
Pricing as of April 2026; subject to change
Chemical procurement Pricing Lead time

Optimal Use Scenarios


Ugi and Passerini Reactions with Enhanced Electrophilicity

When a Ugi or Passerini reaction demands an aryl isocyanide with stronger electrophilic character to accelerate the nucleophilic addition step, 1,2-dichloro-4-isocyanobenzene provides a combined Hammett sigma of ≈ +0.60, outperforming monochloro analogs (σp = +0.23) [1]. This can translate to higher conversion rates and improved yields in library synthesis for drug discovery, where the 3,4-dichlorophenyl motif is a privileged fragment in bioactive molecules. The compound's log Kow of 3.38 also favors partitioning into organic phases during extractive workup, simplifying purification .

Isocyanide Dichloride Intermediates for Carbodiimides

1,2-Dichloro-4-isocyanobenzene serves as a direct precursor to 3,4-dichlorophenylisocyanide dichloride via chlorine addition across the –NC triple bond [2]. The resulting carbonimidic dichloride is a versatile electrophile for synthesizing unsymmetrical carbodiimides, ureas, and N-dichloromethylene aniline derivatives—key intermediates in agrochemical and pharmaceutical manufacturing. The 3,4-dichloro substitution pattern is notably the highest-yielding among dichlorophenyl isocyanates in triphosgene-based syntheses (85.1% reported for the analogous isocyanate), suggesting favorable reactivity for scale-up considerations [3].

Transition-Metal Complexes with Unhindered Ligation

For researchers designing palladium, platinum, iridium, or copper complexes with aryl isocyanide ligands, the 3,4-dichloro substitution pattern offers electronic activation (σm + σp ≈ +0.60) while leaving one ortho position unsubstituted for unhindered metal–C coordination [4]. This contrasts with 2,6-dichlorophenyl isocyanide, where dual ortho chlorines create a sterically congested metal binding environment that can slow ligand exchange kinetics. The lower melting point (32–33 °C) also facilitates stoichiometric handling in glovebox operations .

On-Surface Covalent Nanostructure Assembly

In ultrahigh-vacuum on-surface synthesis, isocyanides with strategically positioned halogen substituents can direct reaction selectivity through steric control of transition states. The precedent established with 1,4-dichloro-2-isocyanobenzene on Ag(111) demonstrates that chlorine substituents guide cycloaddition pathways to form atomically precise aza[3]radialenes [5]. 1,2-Dichloro-4-isocyanobenzene, with its distinct 3,4-dichloro substitution, can be explored as an alternative precursor for programmed on-surface covalent architectures, where the regioisomeric pattern dictates the geometry of the resulting nanostructure.

Application
Selection Property
Validation Focus
Ugi/Passerini reactions
Electrophilic isocyanide character
Conversion rate in nucleophilic addition
Carbodiimide/urea synthesis
Isocyanide dichloride precursor
Carbonimidic dichloride reactivity
Transition-metal complexes
Unhindered ortho coordination site
Ligand exchange kinetics
On-surface nanostructures
Regioisomeric substitution pattern
Programmed covalent assembly selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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